![molecular formula C13H8BrN3O B5511182 4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5511182.png)
4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine
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Overview
Description
Synthesis Analysis
The synthesis of related oxadiazole derivatives often involves multistep chemical processes, including condensation reactions, cyclization, and substitution reactions, to achieve the desired structural configuration. While specific synthesis routes for 4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine are not directly detailed in available literature, related compounds, such as 2,5-bis[4-methyl-3-(pyridin-3-yl)phenyl]-1,3,4-oxadiazole, are synthesized through combinations of ligands with metal salts, indicating the complexity and versatility of synthesis strategies for oxadiazole derivatives (Hou et al., 2013).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by the presence of a 1,3,4-oxadiazole ring, which significantly influences the compound's electronic properties and interactions. For instance, the crystal structure of a related compound, 2-(pyridin-4-yl)-5-(undecylthio)-1,3,4-oxadiazole, demonstrates the monoclinic system and highlights the role of intermolecular interactions, such as hydrogen bonding, in stabilizing the crystal structure (Shen et al., 2018).
properties
IUPAC Name |
5-(3-bromophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O/c14-11-3-1-2-10(8-11)13-16-12(17-18-13)9-4-6-15-7-5-9/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APZNOVIGOGKSLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=NO2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine |
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